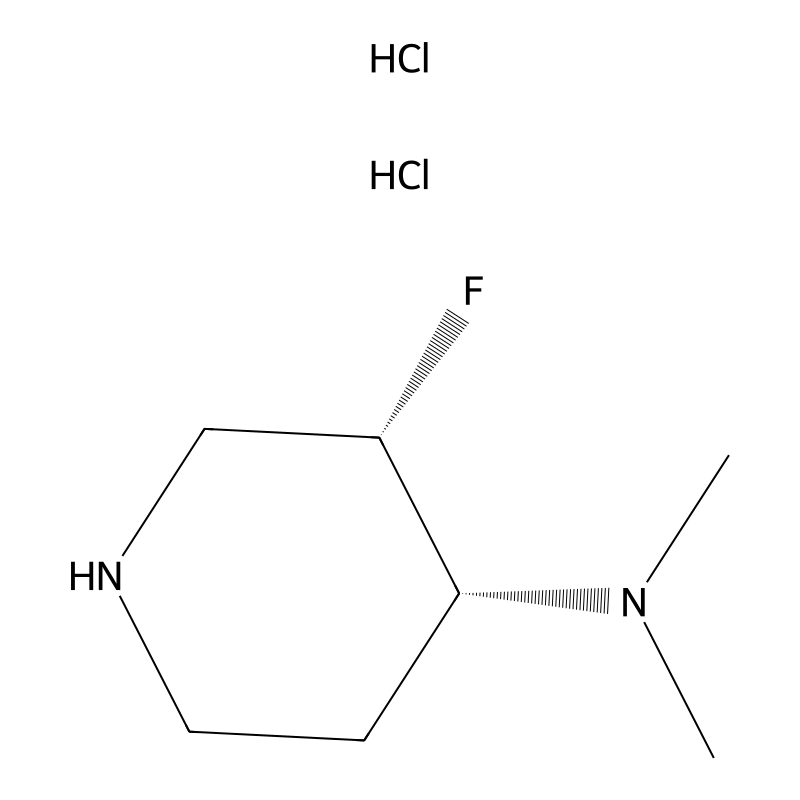

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound characterized by its unique structural configuration and fluorine substitution. It has the molecular formula and a molecular weight of approximately 219.13 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a subject of interest in drug development and research.

The chemical behavior of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can be explored through various reactions typical of amines and piperidine derivatives. Key reactions include:

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Acid-Base Reactions: As a secondary amine, it can participate in acid-base reactions, forming salts with acids.

- Formation of Derivatives: The dihydrochloride salt form allows for further derivatization, which can enhance solubility and bioavailability.

These reactions are essential for synthesizing analogs or derivatives that may exhibit improved therapeutic effects.

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has been studied for its potential biological activities, particularly in the context of central nervous system effects. Compounds with similar piperidine structures often exhibit:

- Antidepressant Activity: Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- Analgesic Properties: Similar compounds have shown promise as analgesics, indicating that this compound may also possess pain-relieving properties.

- Antimicrobial Effects: Fluorinated compounds frequently display enhanced antimicrobial activity due to their ability to disrupt cellular processes in pathogens.

Further research is necessary to fully elucidate the specific biological activities associated with this compound.

The synthesis of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves several key steps:

- Starting Material Preparation: The synthesis begins with the preparation of N,N-dimethylpiperidin-4-amine.

- Fluorination: A fluorination reaction is conducted using a suitable fluorinating agent to introduce the fluorine atom at the 3-position.

- Salt Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

These methods may vary based on specific laboratory protocols and available reagents.

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several applications, particularly in pharmaceutical research:

- Drug Development: Its unique structural properties make it a candidate for developing new therapeutic agents targeting various conditions, including neurological disorders.

- Chemical Intermediates: This compound serves as an intermediate in synthesizing other complex molecules in medicinal chemistry.

- Research Tool: It can be utilized in biological studies to understand the mechanisms of action of piperidine derivatives.

Interaction studies involving (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics:

- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.

- Metabolism Studies: Understanding how this compound is metabolized in vivo will help predict its efficacy and safety profile.

- Synergistic Effects: Studies on potential synergistic effects with other drugs can inform combination therapy strategies.

Several compounds share structural similarities with (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride | 2306254-53-3 | Similar structure; different stereochemistry |

| (3S,4R)-3-Fluoro-N-methylpiperidin-4-amine dihydrochloride | 2306246-40-0 | Methyl substitution at nitrogen; altered properties |

| (S)-2,2-Difluorocyclohexanamine hydrochloride | Not specified | Contains two fluorine atoms; different ring structure |

Uniqueness

The uniqueness of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride lies in its specific stereochemistry and fluorination at the 3-position. This configuration may lead to distinct biological activities compared to its analogs, making it a valuable compound for further research and development in medicinal chemistry.